2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone is a complex organic compound with the molecular formula C22H23N5O4 and a molecular weight of 421.46 g/mol . This compound is notable for its unique structure, which includes a nitrobenzaldehyde moiety and a pyridazinyl hydrazone group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone typically involves the following steps:
Nitration of Benzaldehyde: The nitration of benzaldehyde produces 2-nitrobenzaldehyde.
Formation of Hydrazone: The 2-nitrobenzaldehyde is then reacted with 6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl hydrazine under controlled conditions to form the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives .
Scientific Research Applications
2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzaldehyde (6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl)hydrazone
- 3-Nitrobenzaldehyde (4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
- 4-Nitrobenzaldehyde (5-(3-me-benzyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Uniqueness
2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .
Properties
CAS No. |
882864-79-1 |
---|---|
Molecular Formula |
C22H23N5O4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H23N5O4/c1-2-3-6-13-31-18-11-9-16(10-12-18)22-19(14-21(28)25-26-22)24-23-15-17-7-4-5-8-20(17)27(29)30/h4-5,7-12,14-15H,2-3,6,13H2,1H3,(H2,24,25,28)/b23-15+ |
InChI Key |
AJBBLQCFMBDMSP-HZHRSRAPSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.